molecular formula C21H23N3O3 B2994152 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 894014-16-5

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No. B2994152
CAS RN: 894014-16-5
M. Wt: 365.433
InChI Key: MNPRIJAJYOQQKG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a pyrrolidinone ring, an isoquinoline ring, and a methoxyphenyl group. These groups are common in many biologically active compounds and could potentially confer various properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidinone and isoquinoline rings, and the attachment of the methoxyphenyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound could be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. These techniques could provide information on the types of bonds and functional groups present in the molecule, as well as its overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl group in the pyrrolidinone ring could potentially undergo nucleophilic addition reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, could be influenced by its specific functional groups and overall structure. For example, the presence of the polar carbonyl group and the nonpolar aromatic rings could affect its solubility in different solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Research in medicinal chemistry has led to the discovery of compounds with significant therapeutic potential. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily. These compounds demonstrated complete tumor stasis in certain carcinoma models following oral administration, highlighting their potential in cancer therapy (Schroeder et al., 2009).

Synthetic Organic Chemistry

Advancements in synthetic organic chemistry have enabled the functionalization of complex molecules. One study achieved the functionalization of C(sp3)-H bonds at the unactivated 3-position of proline derivatives using palladium catalysis. This approach directly affords cis-2,3-disubstituted pyrrolidines as single stereoisomers, showcasing the versatility of synthetic methods in modifying complex structures for potential applications in drug discovery and development (Affron et al., 2014).

Pharmacology and Toxicology

The pharmacological and toxicological profiles of related compounds are crucial for understanding their safety and efficacy. For example, a study on N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide (PBNC) explored their ability to modulate the genotoxicity of ethoxyquin, an antioxidant used mainly as a preservative in animal feeds. Such studies are essential for assessing the risks and benefits of chemical compounds, especially those intended for use in medical and food applications (Skolimowski et al., 2010).

Antimicrobial Activity

The exploration of new compounds for antimicrobial activity remains a crucial area of research due to the increasing resistance to existing antibiotics. Studies on various N-substituted derivatives have shown promising antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents (Desai et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The potential applications of this compound could be vast, given its complex structure and the presence of multiple functional groups. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could explore its synthesis, properties, and potential uses .

properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-27-19-8-4-7-18(12-19)24-14-17(11-20(24)25)22-21(26)23-10-9-15-5-2-3-6-16(15)13-23/h2-8,12,17H,9-11,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPRIJAJYOQQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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